molecular formula C23H20N4O5S2 B2823237 2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one CAS No. 425373-61-1

2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one

Cat. No.: B2823237
CAS No.: 425373-61-1
M. Wt: 496.56
InChI Key: RTHNMGDWHHYXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one is a fluorenone derivative functionalized with sulfonyl-linked pyrazole groups at the 2- and 7-positions. This compound is of interest in materials science due to its structural rigidity and electron-withdrawing sulfonyl groups, which enhance charge-transfer properties.

Properties

IUPAC Name

2,7-bis[(3,5-dimethylpyrazol-1-yl)sulfonyl]fluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S2/c1-13-9-15(3)26(24-13)33(29,30)17-5-7-19-20-8-6-18(12-22(20)23(28)21(19)11-17)34(31,32)27-16(4)10-14(2)25-27/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHNMGDWHHYXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5C(=CC(=N5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C23H20N4O5S2C_{23}H_{20}N_{4}O_{5}S_{2} and a molecular weight of 496.56 g/mol, is characterized by the presence of pyrazole and sulfonyl functional groups attached to a fluorenone backbone. This structural composition suggests diverse mechanisms of action, particularly in the realms of anticancer and antimicrobial activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 2,7bis[(3,5dimethylpyrazol1yl)sulfonyl]fluoren9one\text{IUPAC Name }2,7-bis[(3,5-dimethylpyrazol-1-yl)sulfonyl]fluoren-9-one

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The pyrazole moieties may engage in hydrogen bonding and π-stacking interactions with biological macromolecules, while the sulfonyl groups could enhance solubility and bioavailability.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Antimicrobial Action : The structure may allow for disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds within the same chemical family. For instance, compounds derived from fluorenone scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines including A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma).

CompoundCell LineIC50 Value (µM)Reference
This compoundA549TBD
2,7-Dichloro-9H-fluorene-based thiazolidinonesMDA-MB-231<10
Fluorene derivativesVariousVaries

These findings suggest that compounds structurally similar to this compound could also exhibit potent anticancer effects.

Antimicrobial Activity

Antimicrobial assays have been conducted on similar pyrazole-sulfonamide derivatives. The results indicated notable activity against multi-drug resistant strains:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus10 mm (compound 5g)
Escherichia coli8 mm (compound 5j)
Pseudomonas aeruginosa8 mm (compound 5j)

These results highlight the potential for developing new antimicrobial agents based on the structure of this compound.

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of fluorenone incorporating pyrazole moieties. The synthesized compounds were tested for both anticancer and antimicrobial activities. Notably, one derivative exhibited an IC50 value significantly lower than established chemotherapeutics like Taxol against A549 cells.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of similar compounds to dihydrofolate reductase (DHFR), a critical target in both cancer therapy and antibacterial drug design. These studies suggest that modifications on the fluorenone scaffold can enhance binding affinity and selectivity towards DHFR.

Comparison with Similar Compounds

Data Table: Key Properties of Fluorenone and Carbazole Derivatives

Compound Name Substituents/Functional Groups Melting Point (°C) Yield (%) Application Key Performance Metric
2,7-Bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one Sulfonyl-pyrazole N/A N/A Materials science (proposed) N/A
36DACRFT Acridine (3,6-substitution) N/A N/A OLEDs EQE = 8.9%
27DACRFT Acridine (2,7-substitution) N/A N/A OLEDs Lower EQE vs. 36DACRFT
7b (carbazole) Nitro, methoxy, fluoro 240 45 Semiconductors N/A
9b (carbazole) Methoxyphenyl 122 70 Semiconductors N/A

Research Findings and Trends

  • Substituent Position Matters: In fluorenone derivatives, 3,6-substitution (e.g., 36DACRFT) enhances TADF efficiency compared to 2,7-substitution due to optimized excited-state geometry .
  • Electron-Withdrawing Groups : Sulfonyl and nitro groups improve charge transport in HTMs and semiconductors, whereas electron-donating groups (e.g., methoxy) enhance hole mobility .
  • Synthetic Challenges: Carbazole derivatives require multi-step syntheses with palladium catalysts, leading to variable yields , whereas fluorenone-based HTMs can be synthesized more efficiently .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,7-bis((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)-9H-fluoren-9-one, and how can purity be ensured?

  • Methodology : The compound's sulfonyl-pyrazole substituents suggest nucleophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization of the fluorenone core. Post-synthetic sulfonation may require controlled conditions (e.g., SO₃·pyridine complex in anhydrous DCM). Purification involves column chromatography (silica gel, gradient elution) followed by recrystallization from toluene/hexane. Purity validation should combine ¹H/¹³C NMR (peak integration, coupling patterns) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and isotopic patterns .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation (e.g., DCM/methanol), collect data using a diffractometer (Mo Kα radiation), and refine structures with SHELXL . Complementary techniques include FT-IR (to confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹) and ¹H NMR (diagnostic fluorenone aromatic protons at δ 7.5–8.5 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antiviral or immunomodulatory effects)?

  • Methodology : Follow protocols for structurally related fluorenones like tilorone analogues . Screen cytotoxicity using MTT assays (HEK-293 or HeLa cells), assess antiviral activity against HSV-2 via plaque reduction assays, and measure cytokine induction (e.g., IFN-α/γ, TNF-α) in murine splenocytes using ELISA. Dose-response curves (1–100 µM) and positive controls (e.g., tilorone) are critical .

Advanced Research Questions

Q. How can substituent positioning (e.g., 2,7 vs. 3,6 substitution) impact photophysical properties in optoelectronic applications?

  • Methodology : Synthesize isomeric derivatives and compare via:

  • Transient photoluminescence : Measure delayed fluorescence lifetimes to calculate singlet-triplet energy splitting (ΔEₛₜ) for TADF efficiency .
  • Cyclic voltammetry : Determine HOMO/LUMO levels; sulfonyl groups may lower LUMO via electron-withdrawing effects.
  • X-ray crystallography : Correlate molecular packing (e.g., π-π interactions) with charge transport in OLED devices .

Q. How to resolve contradictions in photoluminescence quantum yield (PLQY) data across experimental batches?

  • Troubleshooting :

  • Sample purity : Verify via HPLC (C18 column, acetonitrile/water gradient). Impurities (e.g., unreacted sulfonyl chloride) can quench emission.
  • Environmental factors : Control oxygen/moisture (use glovebox for film preparation) to prevent triplet-state quenching.
  • Computational validation : Perform TD-DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict PLQY trends based on excited-state geometry .

Q. What strategies optimize triplet exciton utilization in TADF-based OLEDs using this compound?

  • Methodology :

  • Host-guest doping : Blend the compound into a bipolar host matrix (e.g., CBP) at 5–10 wt% to minimize aggregation-caused quenching.
  • Device characterization : Fabricate multilayer OLEDs (ITO/PEDOT:PSS/EML/TPBi/LiF/Al) and measure external quantum efficiency (EQE). Compare EQE vs. current density to assess roll-off .
  • Morphology control : Use atomic force microscopy (AFM) to optimize thermal annealing (80–120°C) for uniform film formation .

Q. How to validate computational models predicting the compound’s DNA-intercalation potential?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate binding to B-DNA (PDB: 1BNA). Score binding affinity (ΔG) for intercalation vs. groove binding.
  • Experimental correlation : Conduct ethidium bromide displacement assays (fluorescence quenching) and circular dichroism (CD) to detect DNA conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.